C13H11ClN6O2
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Overview
Description
The compound with the molecular formula C13H11ClN6O2 is known as Clonixin. Clonixin is a nonsteroidal anti-inflammatory drug (NSAID) that exhibits analgesic, antipyretic, and platelet-inhibitory actions. It is primarily used in the treatment of chronic arthritic conditions and certain soft tissue disorders associated with pain and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Clonixin can be synthesized from 2-chloronicotinic acid and 3-chloro-2-methylaniline. The synthesis involves the reaction of these two compounds under specific conditions to form the desired product .
Industrial Production Methods
The industrial production of Clonixin involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
Clonixin undergoes various types of chemical reactions, including:
Oxidation: Clonixin can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert Clonixin into its reduced forms.
Substitution: Clonixin can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Clonixin has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for studying reaction mechanisms and kinetics.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Studied for its potential therapeutic effects in treating various inflammatory conditions and pain management.
Industry: Used in the formulation of pharmaceutical products and as an intermediate in the synthesis of other compounds
Mechanism of Action
Clonixin exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX, Clonixin reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
Flunixin: Another NSAID with similar anti-inflammatory and analgesic properties.
Ibuprofen: A widely used NSAID with similar mechanisms of action.
Naproxen: An NSAID with similar therapeutic effects but different pharmacokinetic properties.
Uniqueness of Clonixin
Clonixin is unique in its specific chemical structure, which contributes to its particular pharmacological profile. Its ability to inhibit platelet aggregation sets it apart from some other NSAIDs, making it useful in specific clinical scenarios .
Properties
Molecular Formula |
C13H11ClN6O2 |
---|---|
Molecular Weight |
318.72 g/mol |
IUPAC Name |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-1,2,4-triazol-5-yl)propanamide |
InChI |
InChI=1S/C13H11ClN6O2/c14-9-4-2-1-3-8(9)12-18-11(22-20-12)6-5-10(21)17-13-15-7-16-19-13/h1-4,7H,5-6H2,(H2,15,16,17,19,21) |
InChI Key |
CBNDWQOOHMTFLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CCC(=O)NC3=NC=NN3)Cl |
Origin of Product |
United States |
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